6-hydroxy-11-methyl-13-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),5,9,11-pentaen-4-one
Description
The compound 6-hydroxy-11-methyl-13-phenyl-8-thia-3,10-diazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),5,9,11-pentaen-4-one features a tricyclic framework incorporating sulfur (thia) and nitrogen (diaza) heteroatoms, with key substituents including a hydroxyl group at position 6, a methyl group at position 11, and a phenyl ring at position 12.
Properties
IUPAC Name |
6-hydroxy-11-methyl-13-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),5,9,11-pentaen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c1-9-7-11(10-5-3-2-4-6-10)14-15-16(22-17(14)18-9)12(20)8-13(21)19-15/h2-8H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEJAXWYSZGXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=CC(=O)N3)O)SC2=N1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24823869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-11-methyl-13-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),5,9,11-pentaen-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-11-methyl-13-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),5,9,11-pentaen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
These derivatives can be further studied for their biological and chemical activities .
Scientific Research Applications
6-hydroxy-11-methyl-13-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),5,9,11-pentaen-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, such as drug development and disease treatment.
Mechanism of Action
The mechanism of action of 6-hydroxy-11-methyl-13-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),5,9,11-pentaen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table highlights structural similarities and differences between the target compound and related heterocycles:
Key Observations :
- Ring Complexity : The target compound’s tricyclic system is less complex than heptacyclic analogs (e.g., ) but shares fused heterocyclic motifs.
- Substituent Diversity : Hydroxyl and phenyl groups are common in analogs (e.g., ), but methoxy and sulfanyl groups dominate in others ().
- Heteroatom Arrangement : Thia (sulfur) and diaza (nitrogen) atoms are conserved, but their positions vary, influencing electronic properties and reactivity.
Physicochemical Properties
- Hydrogen Bonding : Hydroxyl and carbonyl groups in the target compound may facilitate intermolecular hydrogen bonding, akin to patterns observed in crystallographic studies of similar heterocycles .
- Planarity and Puckering : The tricyclic system’s puckering (quantified via Cremer-Pople parameters) likely differs from tetracyclic analogs due to reduced ring strain .
Biological Activity
6-Hydroxy-11-methyl-13-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),5,9,11-pentaen-4-one is a complex organic compound with significant potential in various biological applications. Its unique tricyclic structure and the presence of multiple functional groups contribute to its diverse biological activities.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a thia group and multiple double bonds that enhance its reactivity. The molecular formula is , and it has been characterized using various spectroscopic methods.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁N₂O₂S |
| Molecular Weight | 269.31 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing the compound's affinity for biological targets. The thia group may also play a crucial role in stabilizing the compound's structure during interactions with biomolecules.
Antimicrobial Activity
Research has indicated that compounds similar to 6-hydroxy-11-methyl-13-phenyl-8-thia have demonstrated antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Studies have shown that tricyclic compounds exhibit anticancer activities by inducing apoptosis in cancer cells. The presence of the thia group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Anti-inflammatory Effects
Preliminary investigations suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating chronic inflammatory conditions.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of related compounds against MRSA. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential for further development as therapeutic agents against resistant bacterial strains. -
Anticancer Activity :
In vitro studies on cancer cell lines showed that treatment with 6-hydroxy-11-methyl-13-phenyl-8-thia resulted in reduced cell viability and increased apoptosis markers compared to untreated controls. -
Anti-inflammatory Mechanism :
A recent study explored the anti-inflammatory effects of similar compounds in animal models of arthritis. The results demonstrated a reduction in swelling and pain, correlating with decreased levels of inflammatory cytokines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
